molecular formula C12H16N6O6 B14616738 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide CAS No. 57071-83-7

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide

Cat. No.: B14616738
CAS No.: 57071-83-7
M. Wt: 340.29 g/mol
InChI Key: VDRNYDUPTSTUEE-UHFFFAOYSA-N
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Description

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a pyrrolo[2,3-d]pyrimidine core, and a carboximidamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and the subsequent addition of functional groups. Common synthetic routes may include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Addition of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Carboximidamide Group: This step may involve the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, or specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme interactions and metabolic pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

CAS No.

57071-83-7

Molecular Formula

C12H16N6O6

Molecular Weight

340.29 g/mol

IUPAC Name

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide

InChI

InChI=1S/C12H16N6O6/c13-9(16-22)4-1-18(11-6(4)10(17-23)14-3-15-11)12-8(21)7(20)5(2-19)24-12/h1,3,5,7-8,12,19-23H,2H2,(H2,13,16)(H,14,15,17)

InChI Key

VDRNYDUPTSTUEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)NO)C(=NO)N

Origin of Product

United States

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